![molecular formula C8H5BrN2OS B6358261 2-Bromobenzo[d]thiazole-6-carboxamide CAS No. 1502927-80-1](/img/structure/B6358261.png)
2-Bromobenzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobenzo[d]thiazole-6-carboxamide is a compound that has attracted significant attention in scientific research due to its unique physical and chemical properties. It has a molecular weight of 257.10 g/mol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of various studies . For instance, one study described the design, in silico ADMET prediction, and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectral data . The compound has a molecular formula of C₈H₅BrN₂OS .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its electronic structure and electron delocalization . The compound has been involved in palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.10 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Importance
Benzothiazole derivatives, including 2-(thio)ureabenzothiazoles, exhibit a broad spectrum of biological activities, highlighting their importance in medicinal chemistry. They serve as key components in the development of therapeutic agents due to their favorable physicochemical and biological properties. Such compounds have found applications ranging from treatments for rheumatoid arthritis and systemic lupus erythematosus to serving as commercial fungicides and herbicides. The comprehensive review on UBTs and TBTs underscores the chemical methodologies and pharmacological studies aimed at exploring these compounds as new pharmacophores (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Applications
Benzofused thiazole derivatives have been developed as potential antioxidant and anti-inflammatory agents. The synthesis of these derivatives and their in vitro evaluation demonstrate distinct anti-inflammatory activity and notable antioxidant capacity against various reactive species. This research work emphasizes the therapeutic potential of benzofused thiazole derivatives, offering a foundation for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Guanidinobenzazoles in Medicinal Chemistry
The synthesis and application of 2-guanidinobenzazoles, which incorporate the benzazole ring, have been explored for their therapeutic potential. These compounds, through their diverse modifications and functionalization, have shown promising results in pharmacological activities including cytotoxicity and inhibition of cell proliferation via angiogenesis and apoptosis. This review article highlights the synthetic approaches and the biological activities of 2-guanidinobenzazoles, underscoring their relevance in developing new therapeutic agents (Rosales-Hernández et al., 2022).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to benzothiazoles, have been reviewed for their antitumor activity. This review presents data on active compounds, some of which have advanced through preclinical testing stages. The structures of these compounds are significant not only for new antitumor drug searches but also for synthesizing compounds with various biological properties, indicating the potential overlap and relevance of benzothiazole derivatives in similar applications (Iradyan et al., 2009).
Wirkmechanismus
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound has a molecular weight of 257.10 g/mol . It is an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound is a dangerous good and should be handled with caution .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-5-2-1-4(7(10)12)3-6(5)13-8/h1-3H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACBSSTVPCVRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)SC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



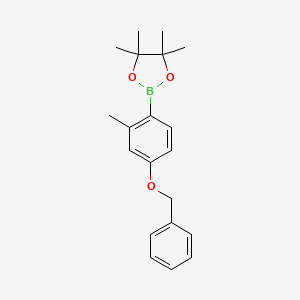
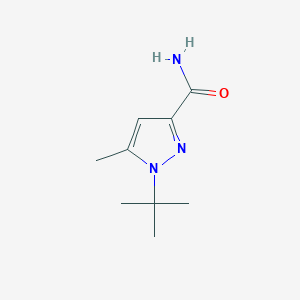
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
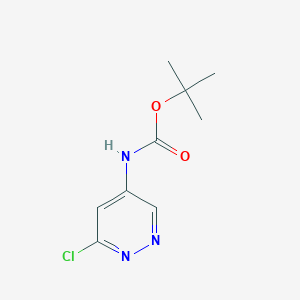
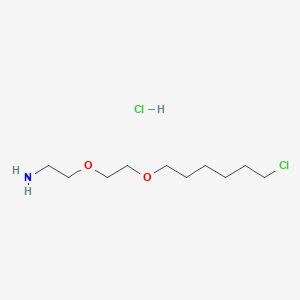
![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)


![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
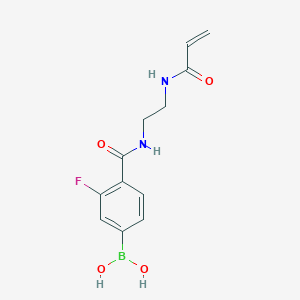
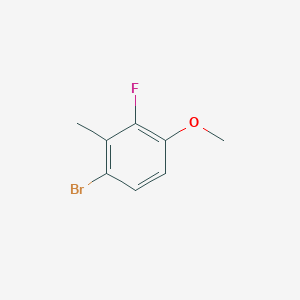
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)